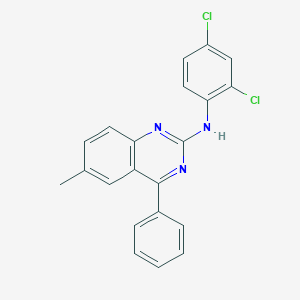

(S)-2-Phenethylpiperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

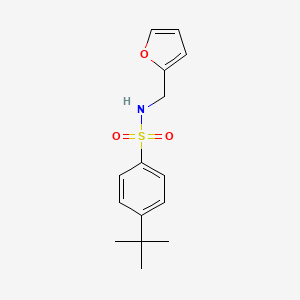

“(S)-2-Phenethylpiperazine dihydrochloride” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “2-Phenethyl” part refers to a phenethyl group attached to the piperazine ring. The “dihydrochloride” indicates that the compound forms a salt with two molecules of hydrochloric acid . This can improve the water solubility of the compound, which can be desirable for substances used in medications .

Aplicaciones Científicas De Investigación

(S)-PEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been investigated for its potential as a treatment for drug addiction and withdrawal symptoms.

Mecanismo De Acción

The exact mechanism of action of (S)-PEP is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. It also increases the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects:

(S)-PEP has been found to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the expression of certain proteins related to neuroplasticity and neuronal survival. These biochemical and physiological effects may contribute to its therapeutic potential in various neurological and psychiatric disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of (S)-PEP in lab experiments is its high solubility in water and ethanol, which makes it easy to administer to animal models. However, its short half-life and rapid metabolism may limit its effectiveness in certain experimental settings. Additionally, the potential for off-target effects and toxicity must be carefully considered in any research involving (S)-PEP.

Direcciones Futuras

There are several potential future directions for research on (S)-PEP. One area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, further investigation into its mechanism of action and potential therapeutic applications in various neurological and psychiatric disorders is warranted. The development of more potent and selective analogs of (S)-PEP may also be a promising avenue for future research.

Conclusion:

(S)-2-Phenethylpiperazine dihydrochloride is a chemical compound that has shown potential as a therapeutic agent in various neurological and psychiatric disorders. Its mechanism of action is not fully understood, but it is believed to modulate the activity of various neurotransmitters. While it has advantages for lab experiments, its potential for off-target effects and toxicity must be carefully considered. Further research is needed to fully understand its therapeutic potential and develop more potent and selective analogs.

Métodos De Síntesis

The synthesis of (S)-PEP involves the reaction of 2-phenethylamine with chloroacetyl chloride, followed by reduction with sodium borohydride and subsequent formation of the dihydrochloride salt. The process yields a white crystalline powder that is soluble in water and ethanol.

Safety and Hazards

While the specific safety and hazards of “(S)-2-Phenethylpiperazine dihydrochloride” are not detailed in the available resources, general safety measures for handling dihydrochloride compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

(2S)-2-(2-phenylethyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12;;/h1-5,12-14H,6-10H2;2*1H/t12-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCMVWAICYVFJG-LTCKWSDVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CCC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2790806.png)

![2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B2790808.png)

![N-Tert-butyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2790810.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2790811.png)

![N-(3-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2790820.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2790824.png)